2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol
2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol
Brand Name:
Vulcanchem
CAS No.:
5395-47-1
VCID:
VC0134126
InChI:
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5-
SMILES:
CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-]
Molecular Formula:
C₁₀H₁₁NO₄
Molecular Weight:
209.2 g/mol
2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol
CAS No.: 5395-47-1
Reference Standards
VCID: VC0134126
Molecular Formula: C₁₀H₁₁NO₄
Molecular Weight: 209.2 g/mol
CAS No. | 5395-47-1 |
---|---|
Product Name | 2-Methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol |
Molecular Formula | C₁₀H₁₁NO₄ |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 2-methoxy-4-[(Z)-2-nitroprop-1-enyl]phenol |
Standard InChI | InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5- |
Standard InChIKey | FDLWTEUMNRJFCS-ALCCZGGFSA-N |
Isomeric SMILES | C/C(=C/C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-] |
SMILES | CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] |
Canonical SMILES | CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] |
Synonyms | 2-Methoxy-4-(2-nitropropenyl)phenol; NSC 3298; NSC 57759; |
PubChem Compound | 5354204 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume